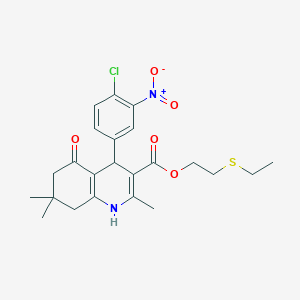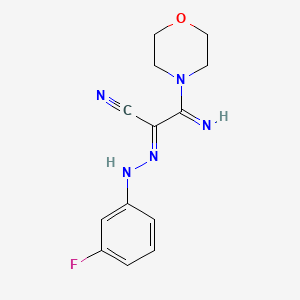
2-(Ethylsulfanyl)ethyl 4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfanyl)ethyl 4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the core hexahydroquinoline structure. This is followed by the introduction of the ethylsulfanyl and carboxylate groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylsulfanyl)ethyl 4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group results in an amine derivative.
Applications De Recherche Scientifique
2-(Ethylsulfanyl)ethyl 4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as nonlinear optical materials.
Mécanisme D'action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-nitroaniline: Shares the nitro and chloro functional groups.
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Quinoline derivatives: Often studied for their biological activities.
Uniqueness
What sets 2-(Ethylsulfanyl)ethyl 4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H27ClN2O5S |
|---|---|
Poids moléculaire |
479.0 g/mol |
Nom IUPAC |
2-ethylsulfanylethyl 4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H27ClN2O5S/c1-5-32-9-8-31-22(28)19-13(2)25-16-11-23(3,4)12-18(27)21(16)20(19)14-6-7-15(24)17(10-14)26(29)30/h6-7,10,20,25H,5,8-9,11-12H2,1-4H3 |
Clé InChI |
BRHFBVBCWRYZTH-UHFFFAOYSA-N |
SMILES canonique |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)CC(C2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Imidazo[1,2-a]benzimidazole, 2-(1-adamantyl)-9-methyl-](/img/structure/B15008642.png)
![2-(methylsulfanyl)ethyl {4-[(E)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B15008654.png)
![N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B15008659.png)
![3-[(2Z)-2-[(4-chlorophenyl)imino]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B15008669.png)

![Ethyl 2-[2,3,4,5-tetrakis(acetyloxy)pentanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B15008679.png)


![2-(3-chlorophenyl)-3-{[(1E)-1-(4-methoxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B15008693.png)
![(1Z)-2-(4-chlorophenyl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B15008694.png)
![2,2-Dimethyl-5-phenyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15008701.png)

![3-(3,4-dimethoxyphenyl)-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15008732.png)
![N-(3,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B15008741.png)
